molecular formula C9H12N2O4 B1493247 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 1859380-16-7

3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1493247
CAS No.: 1859380-16-7
M. Wt: 212.2 g/mol
InChI Key: HAYIUUQKIZVIGM-UHFFFAOYSA-N
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Description

3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is a bicyclic heterocyclic compound featuring a hexahydropyrrolo[3,4-c]pyrrole core with two ketone groups at positions 4 and 4. This structure is notable for its fused pyrrolidine rings, which confer rigidity and influence stereoelectronic properties.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-7(13)1-2-11-3-5-6(4-11)9(15)10-8(5)14/h5-6H,1-4H2,(H,12,13)(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYIUUQKIZVIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CCC(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Friedel-Crafts Alkylation

One of the foundational methods for preparing related heterocyclic structures involves intramolecular Friedel-Crafts alkylation. This reaction facilitates ring closure by electrophilic aromatic substitution, often catalyzed by Lewis acids such as aluminum chloride (AlCl3).

  • The starting material typically is an amide derivative with a halogenated side chain, such as N-(4-methoxyphenyl)-3-chloropropionamide.
  • The reaction proceeds by heating a mixture of the amide and Lewis acid to form a melt or a concentrated solution, promoting cyclization.
  • Elevated temperatures (e.g., 150°C) and high Lewis acid concentration (3-5 equivalents) are crucial to overcome the deactivation of the aromatic ring due to electron-withdrawing amide groups.
  • The reaction medium can be a melt or a high boiling solvent mixture containing amides or amines (e.g., N,N-dimethylacetamide (DMA), dimethyl sulfoxide (DMSO)) to maintain fluidity and enhance yield.
  • After cyclization, the product is isolated by quenching the reaction with acidified ice water, filtration, and recrystallization.

This method has been demonstrated to yield high purity intermediates suitable for further transformations without additional purification.

Use of High-Boiling Solvents and Diluent Systems

To improve reaction rates and yields, the cyclization is often conducted in high boiling solvents or diluents that stabilize the reaction mixture and reduce side reactions:

  • Solvents such as DMA, DMSO, and certain high boiling hydrocarbons (e.g., decahydronaphthalene) have been used.
  • The presence of these solvents facilitates better heat transfer and maintains the reaction mixture in a fluid state at elevated temperatures.
  • Using amines or amides as diluents can also modulate the Lewis acid activity and reduce over-alkylation or rearrangement side reactions.
  • The choice of solvent impacts the reaction time and yield, with DMA showing favorable results (e.g., 76.9% yield at 105°C over 20 hours).

Preparation of Key Intermediates

The synthesis of the starting amide, such as N-(4-methoxyphenyl)-3-chloropropionamide, is typically accomplished by:

  • Adding 3-chloropropionyl chloride dropwise to a solution of p-anisidine in dry acetone under controlled temperature.
  • This step requires careful control to avoid side reactions and ensure high purity of the amide precursor.
  • The amide is then purified and used directly in the cyclization step.

Alternative Lewis Acid Catalysts

While AlCl3 is the most commonly used catalyst for the Friedel-Crafts cyclization, other Lewis acids have been reported to be effective:

Lewis Acid Catalyst Notes on Use
Aluminum chloride (AlCl3) Standard catalyst, high efficiency
Aluminum bromide (AlBr3) Similar activity to AlCl3
Iron(III) chloride (FeCl3) Alternative, sometimes milder
Iron(III) bromide (FeBr3) Less common, potential for selectivity
Antimony pentafluoride (SbF5) Strong Lewis acid, specialized use
Titanium tetrachloride (TiCl4) Effective in some Friedel-Crafts reactions
Tin tetrachloride (SnCl4) Used for sensitive substrates
Boron trifluoride (BF3) Often used as complex with ether solvents

The choice depends on substrate sensitivity, desired reaction rate, and cost considerations.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Reaction
Temperature 105°C to 220°C Higher temperature increases rate but may cause side reactions
Lewis acid equivalents 3 to 5 equivalents Sufficient catalyst needed for efficient cyclization
Solvent/Diluent DMA, DMSO, high boiling hydrocarbons Maintains fluidity, reduces side reactions
Reaction time 8 to 20 hours Longer times improve yield but risk decomposition
Concentration High concentration preferred Enhances reaction rate and selectivity

Optimizing these parameters is critical to achieve high yield and purity of the target compound or its close analogs.

Purification and Characterization

  • After reaction completion, the mixture is quenched with cold acidified water to decompose aluminum salts.
  • The product is filtered, washed, and recrystallized from methanol or other suitable solvents.
  • Purity is assessed by HPLC, NMR, and mass spectrometry.
  • High purity intermediates can be used directly in subsequent synthetic steps without further purification.

Summary Table of Preparation Methods

Step Description Key Conditions Yield/Outcome
Preparation of amide precursor Reaction of p-anisidine with 3-chloropropionyl chloride Dry acetone, controlled addition High purity amide
Cyclization (Friedel-Crafts) Intramolecular ring closure catalyzed by Lewis acid AlCl3 (3-5 eq), 150-220°C, DMA or melt Up to 90% yield 6-HQ analog
Use of solvent/diluent DMA, DMSO, or high boiling hydrocarbons Maintains fluidity, reduces side products Improved yield and purity
Alternative Lewis acids FeCl3, TiCl4, BF3, etc. Depending on substrate sensitivity Variable yields
Work-up and purification Quenching, filtration, recrystallization Acidified ice water, methanol recrystallization High purity product

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might be explored for their biological activity, including potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid with related compounds, emphasizing structural features, synthesis routes, and inferred properties:

Compound Name / ID Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Synthesis Highlights Potential Applications
Target Compound Hexahydropyrrolo[3,4-c]pyrrole 4,6-dioxo; 2-(propanoic acid) ~280.3 (estimated) Likely involves cyclization and oxidation steps Enzyme inhibition, prodrug candidates
WHO INN Compound Hexahydropyrrolo[3,4-c]pyrrole 5-(4,6-dimethylpyrimidin-2-yl); fluorophenyl-triazole 423.45 Coupling reactions, chiral resolution Antiviral or kinase inhibitors
5-(3-Hydroxy-1,4-dioxonaphthalen-2-yl)-pyrrolo[2,3-d]pyrimidinedione Pyrrolo[2,3-d]pyrimidine Naphthoquinone; methoxybenzyl; phenyl ~550 (estimated) Multi-step condensation Anticancer, photodynamic therapy
4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole Monocyclic pyrrole Aroyl; pyrazolylsulfonyl ~350–400 (estimated) Diazomethane alkylation, sulfonylation Antimicrobial, anti-inflammatory

Key Observations:

Structural Complexity : The target compound and the WHO INN derivative share the hexahydropyrrolo[3,4-c]pyrrole core, but the latter’s pyrimidine and triazole substituents enhance binding specificity (e.g., kinase ATP pockets) . In contrast, simpler pyrrole derivatives (e.g., ) lack fused rings, reducing stereochemical constraints.

Functional Group Influence: The propanoic acid group in the target compound increases solubility compared to the lipophilic methanone group in the WHO compound.

Synthesis Challenges :

  • The target compound likely requires precise cyclization steps to form the bicyclic system, whereas employs straightforward alkylation/sulfonylation under mild conditions .
  • The WHO compound’s stereochemistry (3aR,6aS) necessitates enantioselective synthesis, increasing manufacturing complexity .

Research Findings and Implications

  • Stability : The dioxo groups in the target compound may render it susceptible to hydrolytic degradation under alkaline conditions, whereas the triazole and pyrimidine groups in improve metabolic stability.
  • Biological Activity : Carboxylic acid derivatives often exhibit pH-dependent solubility, making the target compound a candidate for pH-responsive drug delivery. Analogous pyrrolo-pyrrole derivatives have shown affinity for serotonin receptors and integrins .

Biological Activity

3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

  • Chemical Formula : C11_{11}H13_{13}N3_{3}O4_{4}
  • Molecular Weight : 235.23 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired pyrrolidine structure. The synthetic pathways often utilize starting materials such as amino acids and diketones, which undergo cyclization and oxidation processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

A study assessing the antibacterial properties of related compounds found that derivatives with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, as shown in Table 1.

Compound Bacterial Strain MIC (µg/mL)
Compound AStaphylococcus aureus625–1250
Compound BPseudomonas aeruginosa500
Compound CEscherichia coliNo activity

Antifungal Activity

The antifungal potential was also evaluated against Candida albicans. The results indicated that several derivatives demonstrated significant antifungal activity, with varying MIC values.

Compound Fungal Strain MIC (µg/mL)
Compound ACandida albicans250
Compound BCandida albicans500

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial efficacy of various pyrrolidine derivatives including this compound. The study concluded that modifications in the side chains significantly impacted the biological activity against specific pathogens.
  • Study on Structure-Activity Relationship (SAR) : Another study explored the SAR of pyrrolidine derivatives, highlighting how changes in substituents affected both antibacterial and antifungal activities. This research is crucial for optimizing the pharmacological profiles of these compounds.

Q & A

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Testing :
  • pH Studies : Incubate in buffers (pH 2–10) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

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